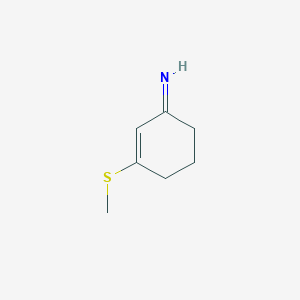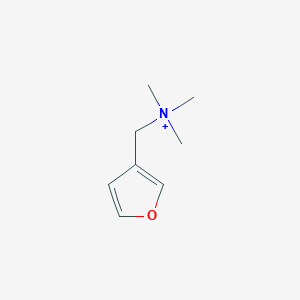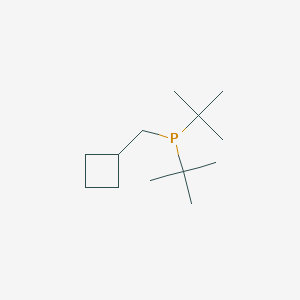
Di-tert-butyl(cyclobutylmethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(cyclobutylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups and a cyclobutylmethyl group attached to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(cyclobutylmethyl)phosphane typically involves the reaction of cyclobutylmethyl chloride with di-tert-butylphosphine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(cyclobutylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Di-tert-butyl(cyclobutylmethyl)phosphane is used in various scientific research applications, including:
Chemistry: As a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: In the study of enzyme mechanisms where phosphine ligands are used to mimic biological phosphorus-containing compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism by which Di-tert-butyl(cyclobutylmethyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. The steric bulk and electronic properties of the phosphine influence the reactivity and stability of the metal complexes formed. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but with a methyl group instead of a cyclobutylmethyl group.
Di-tert-butylchlorophosphine: Contains a chlorine atom instead of a cyclobutylmethyl group.
Di-tert-butylcyclopentadiene: Similar steric properties but different functional groups.
Uniqueness
Di-tert-butyl(cyclobutylmethyl)phosphane is unique due to the presence of the cyclobutylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
111857-32-0 |
|---|---|
Molecular Formula |
C13H27P |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
ditert-butyl(cyclobutylmethyl)phosphane |
InChI |
InChI=1S/C13H27P/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11/h11H,7-10H2,1-6H3 |
InChI Key |
XXXRLBZTWLBYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
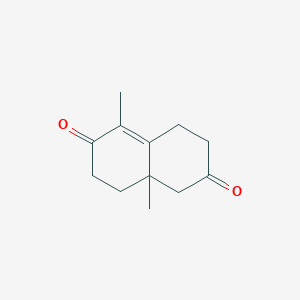
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
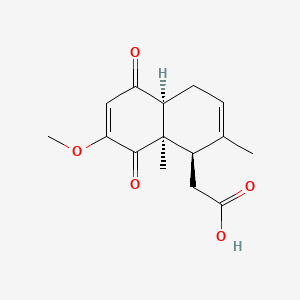
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
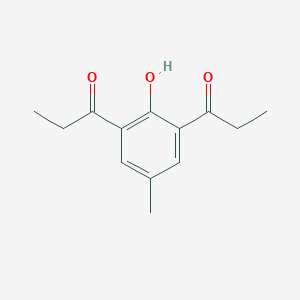
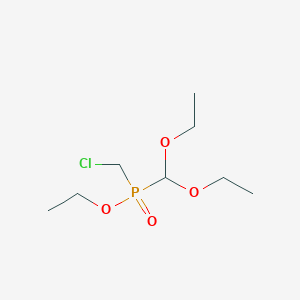
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
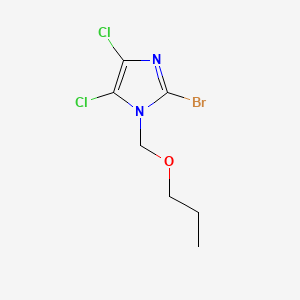
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
